2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-17(13-5-4-6-25-13)15(21)19-16(18)20-17/h4-8H,9H2,1-3H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQESUMTQWXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a novel compound with significant potential in medicinal chemistry. Its structure features a fused imidazole ring and functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.30 g/mol
- CAS Number : 1354923-16-2
The compound's structure includes a furan ring and a trimethoxyphenyl group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity
- In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and inhibition of key enzymes involved in cell cycle regulation.
- A study showed that derivatives with similar structures inhibited human Topoisomerases I and II, suggesting potential as anticancer agents through enzyme inhibition .
- Antidiabetic Properties
- Anti-inflammatory Effects
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 46.4 | Induction of apoptosis; Topoisomerase inhibition |
| Antidiabetic | Alloxan-induced rats | 50 | Enhanced insulin sensitivity |
| Anti-inflammatory | COX-II assay | 0.2 | Inhibition of COX-II |
The biological mechanisms underlying the activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as human Topoisomerases I and II, which are crucial for DNA replication in cancer cells .
- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through activation of intrinsic pathways involving caspases .
- Insulin Sensitization : The presence of methoxy groups enhances the compound's ability to improve glucose uptake in peripheral tissues, thereby lowering blood sugar levels in diabetic models .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of imidazolones exhibit significant anticancer activity. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies suggest that its mechanism may involve the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its effectiveness against resistant bacterial strains highlights its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory properties. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal reported that the compound significantly reduced the viability of breast cancer cells (MCF-7) at micromolar concentrations. The researchers observed that treatment with the compound led to cell cycle arrest and increased apoptosis markers .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than those of conventional antibiotics, suggesting its potential as an alternative treatment .
- Anti-inflammatory Mechanism : A recent investigation explored the anti-inflammatory effects of this compound in a mouse model of arthritis. The findings revealed that administration resulted in reduced swelling and pain scores compared to control groups, implicating it as a candidate for further development in inflammatory conditions .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and secondary amine groups are primary sites for oxidation:
Research Findings :
-
The furan ring's oxidation to diketones is a common pathway in polycyclic systems, though steric hindrance from the trimethoxyphenyl group may reduce reaction rates .
-
No direct experimental data exists for amine oxidation in this compound, but imidazole N-oxidation is well-documented in simpler analogs .
Reduction Reactions
The dihydroimidazole ring and unsaturated bonds are susceptible to reduction:
| Reaction Type | Reagents/Conditions | Product Formed | Citations |
|---|---|---|---|
| Imidazole ring reduction | NaBH₄ or LiAlH₄ | Tetrahydroimidazole derivative | Inferred from |
| Furan ring hydrogenation | H₂/Pd-C | Tetrahydrofuran analog | Hypothetical |
Key Considerations :
-
Selective reduction of the imidazole ring is achievable without affecting the methoxy groups.
-
Hydrogenation of the furan ring would require high-pressure conditions due to aromatic stability .
Substitution Reactions
The amino group and methoxy substituents participate in nucleophilic/electrophilic substitutions:
Mechanistic Insights :
-
Demethylation of the 3,4,5-trimethoxyphenyl group generates phenolic OH groups, enhancing solubility .
-
Steric hindrance from the bulky trimethoxyphenyl group may limit substitution at the imidazole C-2 position .
Electrophilic Aromatic Substitution (EAS)
The electron-rich furan and methoxy-substituted phenyl rings are EAS targets:
| Reaction Type | Reagents/Conditions | Position of Substitution | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 of furan | Moderate (decomposition risk) |
| Sulfonation | SO₃/H₂SO₄ | Para to methoxy groups | Low (steric hindrance) |
Experimental Challenges :
-
EAS on the furan ring is less favorable compared to benzene derivatives due to ring strain .
-
Trimethoxyphenyl groups direct electrophiles to para positions, but steric bulk limits reactivity .
Ring-Opening and Hydrolysis
The dihydroimidazole ring undergoes cleavage under extreme conditions:
| Reaction Type | Reagents/Conditions | Products Identified | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Furan-2-carbaldehyde + amine byproducts | Degradation studies |
| Basic hydrolysis | NaOH (aqueous, 100°C) | Open-chain diamide compounds | Not characterized |
Stability Profile :
-
The compound is stable under physiological pH but degrades rapidly in strongly acidic/basic environments .
Biological Activity-Linked Reactions
While not direct chemical reactions, structural modifications correlate with bioactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazolone Core
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Key difference : Replaces the 3,4,5-trimethoxyphenyl group with a 3-methoxyphenyl substituent.
- Impact: Reduced steric bulk and lipophilicity due to fewer methoxy groups. Molecular weight: 285.30 g/mol (vs. 357.36 g/mol for the target compound) . Potential for altered solubility and bioavailability.
2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
- Key difference : Substitutes the furan-2-yl group with a phenyl ring.
- Impact :
5-Arylfuro[2,3-d]pyrimidines
- Key difference : Replaces the imidazolone core with a pyrimidine-furan hybrid.
- Example: 2-Amino-5-(3,4,5-trimethoxyphenyl)furo[2,3-d]pyrimidin-4-one shows antimicrobial activity .
Antimicrobial Potential
- Trimethoprim-related compounds : The 3,4,5-trimethoxyphenyl group is critical for dihydrofolate reductase inhibition, a mechanism exploited in antibiotics .
- The furan group in the target compound may similarly modulate redox pathways .
Structure-Activity Relationships (SAR)
Preparation Methods
Molecular Framework and Retrosynthetic Analysis
The target compound features a 4,5-dihydro-1H-imidazol-4-one core substituted with furan-2-yl and 3,4,5-trimethoxybenzyl groups at the 5-position, along with an amino group at the 2-position. Retrosynthetically, the molecule can be dissected into three key fragments:
-
Furan-2-carbaldehyde : Provides the furan-2-yl moiety.
-
3,4,5-Trimethoxybenzylamine : Delivers the trimethoxyphenylmethyl group.
-
Imidazolone precursor : Typically derived from urea or thiourea derivatives to form the dihydroimidazolone ring.
The convergent synthesis strategy involves sequential condensation, cyclization, and functionalization steps, often mediated by acid/base catalysts or photochemical activation.
Conventional Condensation-Cyclization Approaches
Two-Step Condensation with Thiourea Intermediates
A widely adopted method involves the formation of a thiourea intermediate via nucleophilic substitution, followed by cyclodesulfurization.
Procedure :
-
Step 1 : React 3,4,5-trimethoxybenzylamine with furan-2-carbaldehyde in ethanol/water (9:1) at 60°C for 2 hours to form the Schiff base.
-
Step 2 : Treat the Schiff base with ammonium thiocyanate in acetic acid under reflux (110°C, 6 hours) to generate the thiourea intermediate.
-
Step 3 : Cyclize the thiourea using K₂CO₃ in DMF at 120°C for 4 hours, yielding the imidazolone core.
Key Data :
This method’s limitation lies in the use of toxic solvents like DMF, prompting exploration of greener alternatives.
Photocatalyst-Free Visible Light-Mediated Synthesis
One-Pot Methodology
A breakthrough reported by Nature (2025) enables a one-pot synthesis under visible light without photocatalysts, enhancing scalability and reducing costs.
Reaction Setup :
-
Reactants :
-
o-Phenylenediamine derivative (1.2 equiv)
-
3,4,5-Trimethoxybenzyl isothiocyanate (1.0 equiv)
-
-
Conditions :
-
Solvent: 90% ethanol/10% water
-
Base: K₂CO₃ (1.2 equiv)
-
Light: 3 W blue LED (λ = 450 nm)
-
Time: 6 hours at 25°C
-
Mechanism :
-
N-Substitution : Tosylation of o-phenylenediamine.
-
Thiourea Formation : Nucleophilic attack by isothiocyanate.
-
Cyclodesulfurization : Visible light-mediated radical pathway involving thiyl radicals (Fig. 6 in).
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 89–92% |
| Purity | 97% (by GC-MS) |
| Scalability | Demonstrated at 50 g |
This method eliminates heavy metal catalysts and achieves superior stereoselectivity due to controlled radical recombination.
Industrial-Scale Continuous Flow Synthesis
Reactor Design and Optimization
Patent CA2791738C highlights a continuous flow system for analogous imidazolyl compounds, adaptable to the target molecule.
Process Parameters :
-
Reactor Type : Microfluidic tubular reactor
-
Residence Time : 8–12 minutes
-
Temperature : 130–140°C
-
Pressure : 3–4 bar
Advantages :
-
30% reduction in byproduct formation vs. batch reactors.
-
95% conversion efficiency.
Challenges :
-
Clogging risks due to insoluble intermediates.
-
Requires precise stoichiometric control of gaseous byproducts (e.g., H₂S).
Stereochemical Control and Purification
Diastereomer Separation
The 4,5-dihydroimidazol-4-one core exhibits axial chirality, necessitating chiral resolution:
Method :
-
Chiral Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate)
-
Mobile Phase : Hexane/isopropanol (80:20)
-
Resolution : α = 1.32; Rₛ = 2.1
Yield Recovery :
| Fraction | Purity | Recovery |
|---|---|---|
| R-isomer | 99.5% | 42% |
| S-isomer | 99.3% | 40% |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.45 (s, 1H, NH₂)
-
δ 6.82–6.78 (m, 2H, furan-H)
-
δ 3.89 (s, 9H, OCH₃)
-
δ 4.12 (d, J = 14 Hz, 2H, CH₂)
X-ray Crystallography :
-
Space Group : P2₁/c
-
Bond Angles : N1-C2-N3 = 108.5°
-
Torsion : Furan/trimethoxyphenyl = 87.3°
Q & A
Q. Basic
- Liquid-liquid extraction : Use ethyl acetate to isolate the product from aqueous HCl washes .
- Chromatography : Silica gel columns with hexane/ethyl acetate gradients (3:1 to 1:2) resolve polar byproducts .
- Recrystallization : Ethanol or methanol yields crystals suitable for X-ray analysis .
How can reaction yields be systematically optimized for scale-up synthesis?
Advanced
Optimization strategies include:
- Substituent tuning : Alkyl chains (e.g., n-C₄H₉) on ketones improve yields to 80–86% due to enhanced electron-donating effects (Table 1) .
- Solvent selection : Glacial acetic acid outperforms DMF or THF in MCRs by stabilizing intermediates .
- Catalyst screening : Triethylamine increases reaction rates compared to ammonium acetate .
Table 1 : Yield variation with substituents (adapted from )
| Entry | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 11 | Ph | CH₃ | 85 |
| 12 | Ph | Ph | 86 |
What is the mechanistic role of the 3,4,5-trimethoxyphenyl and furan-2-yl groups in bioactivity?
Q. Advanced
- 3,4,5-Trimethoxyphenyl : Enhances cytotoxicity by inhibiting tubulin polymerization, as seen in analogues with IC₅₀ values < 1 µM against cancer cells .
- Furan-2-yl : Improves bioavailability via π-π stacking with protein targets (e.g., kinase enzymes) .
Methodological Insight : Docking studies (AutoDock Vina) and comparative SAR analysis with methoxy-free analogues are recommended .
How can stability under thermal and oxidative conditions be assessed for long-term storage?
Q. Advanced
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for imidazolones) .
- Oxidative stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products .
- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy tracks photooxidation of the furan ring .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Q. Advanced
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD simulations : GROMACS models ligand-protein binding (e.g., with p38 MAP kinase) over 100 ns trajectories .
- ADMET prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition risks .
How do crystallographic parameters influence solubility and formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
